Anti-inflammatory agent 76

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

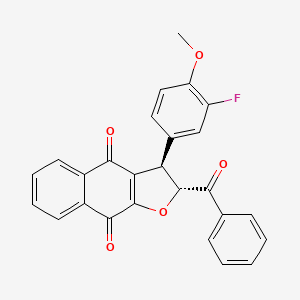

C26H17FO5 |

|---|---|

Molecular Weight |

428.4 g/mol |

IUPAC Name |

(2R,3R)-2-benzoyl-3-(3-fluoro-4-methoxyphenyl)-2,3-dihydrobenzo[f][1]benzofuran-4,9-dione |

InChI |

InChI=1S/C26H17FO5/c1-31-19-12-11-15(13-18(19)27)20-21-23(29)16-9-5-6-10-17(16)24(30)26(21)32-25(20)22(28)14-7-3-2-4-8-14/h2-13,20,25H,1H3/t20-,25-/m1/s1 |

InChI Key |

MQTHWLLXOOESRA-CJFMBICVSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@H]2[C@@H](OC3=C2C(=O)C4=CC=CC=C4C3=O)C(=O)C5=CC=CC=C5)F |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C(OC3=C2C(=O)C4=CC=CC=C4C3=O)C(=O)C5=CC=CC=C5)F |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Anti-inflammatory Agent 76: A Potent and Selective COX-2 Inhibitor

A comprehensive technical guide on the discovery, synthesis, and biological evaluation of a novel anti-inflammatory agent, compound 76, a tetrahydrobenzo[b]thiophene derivative with promising therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, providing in-depth information on the core aspects of this potent and selective cyclooxygenase-2 (COX-2) inhibitor.

Discovery and Rationale

Anti-inflammatory agent 76, chemically identified as 4-(4-(2-(2-amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-2-oxoethyl)piperazin-1-yl)benzenesulfonamide , emerged from a focused drug discovery program aimed at developing novel, potent, and selective COX-2 inhibitors with improved safety profiles compared to existing non-steroidal anti-inflammatory drugs (NSAIDs). The discovery was detailed in a 2021 publication in the European Journal of Medicinal Chemistry by Sa˘glık et al.

The rationale for the design of this class of compounds was based on the established pharmacophore for selective COX-2 inhibitors. The core scaffold, a 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene moiety, was chosen for its known interactions with the active site of the COX-2 enzyme. The benzenesulfonamide group is a classic feature of many selective COX-2 inhibitors, such as celecoxib, and is crucial for binding to the secondary pocket of the COX-2 enzyme, a key structural difference that allows for selectivity over the COX-1 isoform. The piperazine linker was incorporated to provide conformational flexibility and to optimize the spatial orientation of the key pharmacophoric elements within the enzyme's active site.

Chemical Synthesis

The synthesis of this compound is a multi-step process, commencing from readily available starting materials. The general synthetic route is outlined below.

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of 4-(4-(2-(2-amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-2-oxoethyl)piperazin-1-yl)benzenesulfonamide (Compound 76)

Step 1: Synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

This initial step involves the Gewald reaction. A mixture of cyclohexanone, ethyl cyanoacetate, and elemental sulfur is reacted in the presence of a base, such as morpholine or diethylamine, in a suitable solvent like ethanol. The reaction mixture is typically heated under reflux. After completion, the product is isolated by cooling the mixture and filtering the resulting precipitate.

Step 2: Synthesis of ethyl 2-(2-chloroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

The amino group of the product from Step 1 is acylated using 2-chloroacetyl chloride. The reaction is carried out in an inert solvent, such as dichloromethane or chloroform, often in the presence of a base like triethylamine to neutralize the HCl byproduct. The reaction is usually performed at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature.

Step 3: Synthesis of the intermediate piperazine derivative

The chloroacetylated intermediate from Step 2 is reacted with 1-(phenylsulfonyl)piperazine. This is a nucleophilic substitution reaction where the piperazine nitrogen displaces the chloride. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, and may require heating.

Step 4: Hydrolysis to yield the final compound (76)

In the final step, the ester group of the intermediate from Step 3 is hydrolyzed to the corresponding carboxylic acid, and the acetamido group is hydrolyzed to the free amine. This is typically achieved by heating the compound in the presence of a strong acid, such as hydrochloric acid. The final product, this compound, is then isolated and purified.

Biological Activity and Data

This compound has demonstrated potent and selective inhibition of the COX-2 enzyme, coupled with significant in vivo anti-inflammatory effects.

In Vitro COX Inhibition

The inhibitory activity of compound 76 against human recombinant COX-1 and COX-2 was determined using an in vitro enzyme immunoassay. The results are summarized in the table below.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = IC₅₀ COX-1/IC₅₀ COX-2) |

| Compound 76 | >100 | 0.140 ± 0.006 | >714 |

| Celecoxib | 15.2 | 0.04 | 380 |

Data sourced from Sa˘glık et al., Eur J Med Chem. 2021;209:112918.

In Vivo Anti-inflammatory Activity

The anti-inflammatory efficacy of compound 76 was evaluated in a carrageenan-induced paw edema model in rats. This is a standard and well-established model of acute inflammation.

| Treatment (10 mg/kg) | Paw Edema Inhibition (%) at 3h |

| Compound 76 | 68.2 |

| Indomethacin | 72.5 |

| Celecoxib | 65.8 |

Data sourced from Sa˘glık et al., Eur J Med Chem. 2021;209:112918.

Mechanism of Action: COX-2 Signaling Pathway

The primary mechanism of action of this compound is the selective inhibition of the COX-2 enzyme. This enzyme plays a critical role in the inflammatory cascade by converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

Caption: Mechanism of action of this compound.

By selectively inhibiting COX-2, compound 76 reduces the production of pro-inflammatory prostaglandins at the site of inflammation. Its high selectivity for COX-2 over COX-1 is a significant advantage, as COX-1 is responsible for the production of prostaglandins that play a protective role in the gastrointestinal tract and kidneys. This selectivity suggests a potentially lower risk of the gastrointestinal side effects commonly associated with non-selective NSAIDs.

Key Experimental Protocols

In Vitro COX (human) Inhibitor Screening Assay

This assay quantifies the ability of a test compound to inhibit the activity of purified human recombinant COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of the COX enzyme by monitoring the colorimetric oxidation of N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD).

General Protocol:

-

Purified recombinant human COX-1 or COX-2 enzyme is incubated with a heme cofactor in a reaction buffer.

-

The test compound (e.g., Agent 76) at various concentrations is added to the enzyme mixture and pre-incubated.

-

The reaction is initiated by the addition of arachidonic acid.

-

The peroxidase activity is measured by the addition of TMPD, and the change in absorbance is monitored over time using a spectrophotometer.

-

The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the inhibitor concentration.

In Vivo Carrageenan-Induced Paw Edema in Rats

This is a widely used model to assess the anti-inflammatory activity of a compound in an acute inflammatory setting.

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat's hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

General Protocol:

-

Rats are fasted overnight before the experiment.

-

The test compound (e.g., Agent 76), a reference drug (e.g., indomethacin), or a vehicle control is administered orally or intraperitoneally.

-

After a specific period (e.g., 1 hour) to allow for drug absorption, a 1% solution of carrageenan is injected into the subplantar tissue of the right hind paw of each rat.

-

The paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.

-

The percentage of inhibition of paw edema is calculated for each group relative to the vehicle control group.

Conclusion

This compound is a novel and promising selective COX-2 inhibitor with potent in vitro and in vivo activity. Its high selectivity for COX-2 suggests the potential for a favorable safety profile, particularly concerning gastrointestinal side effects. The synthetic route is well-defined, and the biological evaluation methods are standard in the field of anti-inflammatory drug discovery. Further preclinical and clinical development will be necessary to fully elucidate the therapeutic potential of this compound.

An In-depth Technical Guide to Anti-inflammatory Agent 76 (Compd 8b)

Disclaimer: The information for "Anti-inflammatory agent 76," also referred to as "Compd 8b," is primarily available through commercial suppliers. Despite extensive searches for the original peer-reviewed scientific literature detailing the synthesis, full characterization, and mechanistic studies of this specific compound, the source publication could not be identified. Therefore, this guide is a compilation of the available data from supplier specifications and general scientific knowledge of the relevant biological assays and signaling pathways. The experimental protocols provided are standardized procedures and may not reflect the exact methods used for the initial characterization of this agent.

Introduction

This compound (Compd 8b) is a small molecule identified as a potent inhibitor of key pro-inflammatory mediators. It has been shown to suppress the production of nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated murine macrophage RAW264.7 cells.[1][2][3] This profile suggests its potential as a lead compound for the development of novel therapeutics for inflammatory diseases.

Chemical Structure and Physicochemical Properties

The definitive chemical structure of this compound has not been publicly disclosed in peer-reviewed literature. However, based on supplier information, its key physicochemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₆H₁₇FO | [1] |

| Molecular Weight | 376.41 g/mol | Calculated |

| Appearance | Solid | [1] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [1] |

Pharmacological Properties

This compound exhibits inhibitory activity against the production of several key mediators in the inflammatory response.

Table 2: Pharmacological Profile of this compound

| Target/Assay | Cell Line | Stimulant | IC₅₀ / Activity | Source |

| Nitric Oxide (NO) Production | RAW264.7 | LPS | 1.54 µM | [1] |

| Interleukin-1β (IL-1β) Production | RAW264.7 | LPS | Inhibitory Activity | [1][2][3] |

| Interleukin-6 (IL-6) Production | RAW264.7 | LPS | Inhibitory Activity | [1][2][3] |

Putative Mechanism of Action and Signaling Pathways

The inhibition of NO, IL-1β, and IL-6 production in LPS-stimulated macrophages suggests that this compound likely targets key inflammatory signaling pathways. Lipopolysaccharide, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system, primarily through Toll-like receptor 4 (TLR4). Activation of TLR4 initiates a cascade of intracellular signaling events, leading to the activation of transcription factors such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and AP-1 (activator protein-1). These transcription factors are crucial for the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces NO, and the cytokines IL-1β and IL-6.

Given its inhibitory profile, this compound may act at one or more points within these pathways.

References

Technical Guide: Target Identification and Validation of Anti-inflammatory Agent 76

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the target identification and validation process for a novel anti-inflammatory compound, designated Agent 76. Through a series of biochemical and cell-based assays, the direct target of Agent 76 has been identified as the NOD-like receptor family pyrin domain-containing 3 (NLRP3). This guide details the experimental protocols, quantitative data, and signaling pathways involved, establishing a clear mechanism of action for Agent 76 as a potent inhibitor of the NLRP3 inflammasome.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases.[1][2] A key player in the innate immune system is the inflammasome, a multi-protein complex that activates inflammatory caspases and processes pro-inflammatory cytokines like IL-1β and IL-18.[3][4] The NLRP3 inflammasome, in particular, has been implicated in a wide range of inflammatory conditions.[2][5] Agent 76 was identified from a high-throughput screen as a potent inhibitor of IL-1β secretion. This guide outlines the subsequent investigations to identify its molecular target and validate its therapeutic potential.

Target Identification

The primary hypothesis was that Agent 76 directly interferes with a component of the NLRP3 inflammasome pathway. This was investigated through cell-free and cell-based protein-protein interaction assays.

Cell-Free ASC Oligomerization Assay

Activation of the NLRP3 inflammasome leads to the oligomerization of the adaptor protein ASC, a critical step for caspase-1 recruitment and activation.[6][7] A cell-free assay was utilized to determine if Agent 76 could directly inhibit this process.

Quantitative Data Summary

| Concentration of Agent 76 | ASC Oligomerization (% of Control) | Standard Deviation |

| 0 µM (Control) | 100% | ± 4.5% |

| 1 µM | 85.2% | ± 3.8% |

| 10 µM | 42.1% | ± 2.9% |

| 50 µM | 15.8% | ± 1.5% |

| 100 µM | 5.3% | ± 0.9% |

Table 1: Dose-dependent inhibition of ASC oligomerization by Agent 76 in a cell-free system.

Co-Immunoprecipitation (Co-IP)

To confirm a direct interaction with NLRP3, Co-IP experiments were performed using lysates from cells overexpressing tagged NLRP3 and treated with Agent 76.[8][9]

Quantitative Data Summary

| Treatment Condition | NLRP3 Pulldown (Relative Densitometry Units) | Co-precipitated ASC (Relative Densitometry Units) |

| Vehicle Control | 1.00 | 1.00 |

| Agent 76 (50 µM) | 0.98 | 0.23 |

Table 2: Agent 76 reduces the interaction between NLRP3 and ASC.

Target Validation in a Cellular Context

Following target identification, the activity of Agent 76 was validated in a relevant cellular model using lipopolysaccharide (LPS)-primed bone marrow-derived macrophages (BMDMs).

Inhibition of Pro-inflammatory Cytokine Secretion

LPS-primed BMDMs were stimulated with the NLRP3 activator Nigericin in the presence of varying concentrations of Agent 76. The supernatants were analyzed for IL-1β and TNF-α levels by ELISA.

Quantitative Data Summary

| Concentration of Agent 76 | IL-1β Secretion (pg/mL) | TNF-α Secretion (pg/mL) |

| 0 µM (Control) | 2850 | 3100 |

| 1 µM | 2100 | 3050 |

| 10 µM | 950 | 2980 |

| 50 µM | 250 | 3010 |

| 100 µM | 80 | 2950 |

Table 3: Selective inhibition of IL-1β secretion by Agent 76 in LPS-primed BMDMs.

The data demonstrates that Agent 76 potently and selectively inhibits IL-1β secretion, a direct product of inflammasome activity, without affecting TNF-α, which is regulated by a different pathway.

Inhibition of Caspase-1 Cleavage

The activation of the NLRP3 inflammasome results in the cleavage of pro-caspase-1 into its active p20 subunit.[10][11] Western blot analysis was used to assess the impact of Agent 76 on this process.

Quantitative Data Summary

| Concentration of Agent 76 | Cleaved Caspase-1 (p20) Level (Relative to β-actin) |

| 0 µM (Control) | 1.00 |

| 10 µM | 0.45 |

| 50 µM | 0.08 |

Table 4: Agent 76 inhibits the cleavage of pro-caspase-1 in a dose-dependent manner.

Signaling Pathways and Experimental Workflows

NLRP3 Inflammasome Signaling Pathway

The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the identified point of intervention for Agent 76. The priming signal (Signal 1) leads to the upregulation of NLRP3 and pro-IL-1β via NF-κB.[3][12] The activation signal (Signal 2) triggers the assembly of the inflammasome complex.[3][12] Agent 76 is shown to inhibit the crucial oligomerization step.

Experimental Workflow for Target Validation

The following diagram outlines the workflow used for validating the efficacy of Agent 76 in a cellular model.

Detailed Experimental Protocols

Cell-Free ASC Oligomerization Assay

-

Recombinant human ASC protein is incubated in an assay buffer (20 mM HEPES-KOH, pH 7.5, 10 mM KCl, 1.5 mM MgCl2).

-

Agent 76 or vehicle control (DMSO) is added to the desired final concentration.

-

Oligomerization is induced by the addition of a nucleating agent (e.g., pre-formed ASC fibrils).

-

The reaction is incubated for 1 hour at 37°C.

-

The mixture is centrifuged to pellet the oligomerized ASC.[13]

-

The pellet is resuspended, cross-linked with DSS (disuccinimidyl suberate), and analyzed by Western blot for ASC monomers, dimers, and higher-order oligomers.[7][13]

Co-Immunoprecipitation

-

HEK293T cells are co-transfected with plasmids expressing Flag-tagged NLRP3 and HA-tagged ASC.

-

After 24 hours, cells are treated with Agent 76 (50 µM) or vehicle for 4 hours.

-

Cells are lysed in a non-denaturing IP lysis buffer.[8]

-

Lysates are pre-cleared with Protein A/G agarose beads.

-

Anti-Flag antibody is added to the lysates and incubated overnight at 4°C to capture NLRP3 and its binding partners.[8]

-

Protein A/G beads are used to pull down the antibody-protein complexes.

-

After washing, the bound proteins are eluted and analyzed by Western blot using anti-Flag and anti-HA antibodies.

BMDM Stimulation and Cytokine Measurement

-

Bone marrow cells are harvested from mice and differentiated into macrophages (BMDMs) over 7 days.

-

BMDMs are seeded in 24-well plates and primed with 1 µg/mL LPS for 4 hours.[14][15]

-

The media is replaced with fresh media containing varying concentrations of Agent 76 or vehicle.

-

After 30 minutes, cells are stimulated with 10 µM Nigericin for 45 minutes to activate the NLRP3 inflammasome.[14]

-

Supernatants are collected, and IL-1β and TNF-α concentrations are quantified using commercial ELISA kits according to the manufacturer's instructions.[16][17][18]

Western Blot for Caspase-1 Cleavage

-

Following the BMDM stimulation protocol, cell lysates are prepared using RIPA buffer.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[19]

-

The membrane is blocked and then incubated with primary antibodies against the cleaved p20 subunit of Caspase-1 and a loading control (β-actin).

-

After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.[20]

Conclusion

The collective evidence from biochemical and cellular assays robustly identifies NLRP3 as the direct target of Agent 76. The compound effectively inhibits NLRP3 inflammasome activation by preventing ASC oligomerization, leading to a significant and selective reduction in caspase-1 activation and IL-1β secretion. These findings validate Agent 76 as a promising lead compound for the development of novel therapeutics for NLRP3-driven inflammatory diseases.

References

- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 2. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are NLRP3 inhibitors and how do they work? [synapse.patsnap.com]

- 6. Detection of ASC Oligomerization by Western Blotting | Springer Nature Experiments [experiments.springernature.com]

- 7. A Streamlined Method for Detecting Inflammasome-Induced ASC Oligomerization Using Chemical Crosslinking | Springer Nature Experiments [experiments.springernature.com]

- 8. assaygenie.com [assaygenie.com]

- 9. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 10. Caspase-1 Antibody - (cleaved) - BSA Free (NBP3-13233) by Novus, Part of Bio-Techne [bio-techne.com]

- 11. Caspase-1 self-cleavage is an intrinsic mechanism to terminate inflammasome activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Detection of ASC Oligomerization by Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NLRP3 Inflammasome Priming and Activation Are Regulated by a Phosphatidylinositol-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inflammasome priming by LPS is dependent upon ERK signaling and proteasome function - PMC [pmc.ncbi.nlm.nih.gov]

- 16. raybiotech.com [raybiotech.com]

- 17. mpbio.com [mpbio.com]

- 18. stemcell.com [stemcell.com]

- 19. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]

- 20. researchgate.net [researchgate.net]

In Vitro Anti-inflammatory Activity of Agent 76: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vitro anti-inflammatory properties of Anti-inflammatory agent 76, also identified as Compound 8b. The information presented is collated from scientific literature, offering a detailed resource for researchers and professionals in the field of drug discovery and development.

Quantitative Analysis of In Vitro Anti-inflammatory Activity

The anti-inflammatory potential of Agent 76 has been quantified through various in vitro assays. The key findings are summarized below, demonstrating its efficacy in inhibiting key inflammatory mediators.

| Parameter | Cell Line | Stimulant | IC50 Value | Reference |

| Nitric Oxide (NO) Production | RAW264.7 Macrophages | Lipopolysaccharide (LPS) | 1.54 µM | [1] |

| Interleukin-6 (IL-6) Inhibition | RAW264.7 Macrophages | Lipopolysaccharide (LPS) | Data not available | [2] |

| Interleukin-1β (IL-1β) Inhibition | RAW264.7 Macrophages | Lipopolysaccharide (LPS) | Data not available | [2] |

Note: Specific IC50 values for IL-6 and IL-1β inhibition are not currently available in the public domain, though the agent is reported to exhibit inhibitory activity against these cytokines.[2]

Experimental Protocols

The following sections detail the methodologies employed in the assessment of the anti-inflammatory effects of Agent 76.

Cell Culture and Treatment

Murine macrophage cell line RAW264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experimentation, cells are seeded in appropriate culture plates and allowed to adhere overnight. Subsequently, cells are pre-treated with varying concentrations of this compound for a specified duration before stimulation with Lipopolysaccharide (LPS) to induce an inflammatory response.

Nitric Oxide (NO) Inhibition Assay

The inhibitory effect of Agent 76 on nitric oxide production is determined using the Griess assay.

Workflow for Nitric Oxide Inhibition Assay

Caption: Workflow for determining nitric oxide inhibition.

Protocol:

-

RAW264.7 cells are seeded in 96-well plates at a density of 5 x 10^5 cells/mL and incubated for 24 hours.

-

The culture medium is then replaced with fresh medium containing various concentrations of this compound.

-

After a 1-hour pre-treatment, cells are stimulated with 1 µg/mL of LPS and incubated for an additional 24 hours.

-

The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

An equal volume of supernatant and Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) are mixed and incubated at room temperature for 10 minutes.

-

The absorbance is measured at 540 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Cytokine (IL-6 and IL-1β) Inhibition Assay

The levels of pro-inflammatory cytokines IL-6 and IL-1β in the cell culture supernatants are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol:

-

RAW264.7 cells are cultured, treated with this compound, and stimulated with LPS as described in the NO inhibition assay.

-

After the incubation period, the cell culture supernatant is collected.

-

Commercially available ELISA kits for murine IL-6 and IL-1β are used to quantify the cytokine concentrations according to the manufacturer's instructions.

-

The absorbance is measured at the appropriate wavelength, and the percentage of inhibition is calculated by comparing the cytokine levels in treated versus untreated, LPS-stimulated cells.

Cell Viability Assay

To ensure that the observed inhibitory effects are not due to cytotoxicity, a cell viability assay, such as the MTT assay, is performed.

Workflow for MTT Cytotoxicity Assay

Caption: Workflow for assessing cell viability using the MTT assay.

Protocol:

-

RAW264.7 cells are seeded in a 96-well plate and treated with the same concentrations of this compound used in the anti-inflammatory assays for 24 hours.

-

After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C.

-

The formazan crystals formed by viable cells are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

The absorbance is measured at 570 nm. Cell viability is expressed as a percentage of the viability of untreated control cells.

Molecular Mechanism of Action: The NF-κB Signaling Pathway

The anti-inflammatory effects of many compounds are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response. In LPS-stimulated macrophages, the following cascade of events occurs:

LPS-Induced NF-κB Signaling Pathway

Caption: Simplified diagram of the LPS-induced NF-κB signaling cascade.

While the precise molecular target of this compound has not been fully elucidated in the available literature, its inhibitory action on the production of NO, IL-6, and IL-1β strongly suggests a potential modulatory effect on the NF-κB signaling pathway. These pro-inflammatory mediators are known to be transcriptionally regulated by NF-κB. Further investigation is required to pinpoint the specific protein(s) in this pathway that Agent 76 interacts with.

References

A Technical Guide to the Cellular Targets and Pathways of a Model Anti-inflammatory Agent

Disclaimer: The designation "Anti-inflammatory agent 76" does not correspond to a recognized compound in scientific literature. This guide utilizes Ibuprofen, a well-characterized nonsteroidal anti-inflammatory drug (NSAID), as a representative agent to illustrate the core principles of cellular targets and pathway modulation for researchers, scientists, and drug development professionals.

Introduction

Ibuprofen is a nonsteroidal anti-inflammatory drug derived from propionic acid and is widely used for its analgesic, anti-inflammatory, and antipyretic properties.[1] It is considered a first-generation NSAID and is available as a racemic mixture of (S)- and (R)-enantiomers.[2] The primary mechanism of action for Ibuprofen, like other NSAIDs, is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of pain, fever, and inflammation.[3][4] This document provides an in-depth overview of the cellular targets, associated signaling pathways, quantitative inhibitory data, and relevant experimental methodologies pertaining to Ibuprofen.

Primary Cellular Targets and Quantitative Inhibition

The principal cellular targets of Ibuprofen are the two isoforms of the cyclooxygenase enzyme, COX-1 and COX-2.[4][5] Ibuprofen acts as a non-selective, reversible inhibitor of both isoforms.[5][6] The (S)-enantiomer is a more potent inhibitor of COX enzymes compared to the (R)-enantiomer.[5]

Below is a summary of the inhibitory concentrations (IC50) of Ibuprofen against its primary targets, compiled from various studies.

| Target Enzyme | Enantiomer | IC50 (µM) | Assay System | Reference |

| COX-1 | Racemic | 13 | Purified Enzyme | [7] |

| Racemic | 12 | Human Peripheral Monocytes | [8] | |

| (S)-Ibuprofen | 2.1 | Human Whole Blood | [5] | |

| (S)-Ibuprofen | 2.9 | Not Specified | ||

| (R)-Ibuprofen | 34.9 | Human Whole Blood | [5] | |

| COX-2 | Racemic | 370 | Purified Enzyme | [7] |

| Racemic | 80 | Human Peripheral Monocytes | [8] | |

| (S)-Ibuprofen | 1.6 | Human Whole Blood | [5] | |

| (S)-Ibuprofen | 1.1 | Not Specified | ||

| (R)-Ibuprofen | >250 | Human Whole Blood | [5] |

Signaling Pathways Modulated by Ibuprofen

The Cyclooxygenase (COX) Pathway

The anti-inflammatory, analgesic, and antipyretic effects of Ibuprofen are primarily mediated through the inhibition of the COX pathway.[4] COX enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is a precursor for various prostaglandins and thromboxane A2.[3][4] Prostaglandins are key signaling molecules in inflammation, pain, and fever.[3] By inhibiting COX-1 and COX-2, Ibuprofen reduces the production of these pro-inflammatory mediators.[5][6]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. medicilon.com [medicilon.com]

- 3. news-medical.net [news-medical.net]

- 4. Ibuprofen - Wikipedia [en.wikipedia.org]

- 5. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. selleckchem.com [selleckchem.com]

- 8. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Toxicity Screening of Anti-inflammatory Agent 76: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the initial in vitro toxicity screening of the novel anti-inflammatory compound, Agent 76. The primary objective of this preliminary assessment is to identify potential safety liabilities early in the drug discovery process, thereby guiding future development and optimization strategies. This guide details the experimental protocols and summarizes the key findings from a panel of standard assays, including cytotoxicity, cardiovascular safety, metabolic enzyme interaction, and genotoxicity. All data are presented in a structured format to facilitate clear interpretation and comparison. Furthermore, relevant inflammatory signaling pathways and experimental workflows are visualized to provide a deeper understanding of the compound's context and the screening process.

Introduction

The discovery and development of novel anti-inflammatory therapeutics are crucial for addressing a wide range of debilitating diseases. Agent 76 has demonstrated promising anti-inflammatory efficacy in early-stage, non-clinical models, primarily through the modulation of the NF-κB and MAPK signaling pathways. Before advancing to more complex in vivo studies, a critical step is to conduct an initial toxicity screening to evaluate the compound's safety profile.

This guide outlines the results and methodologies of the initial in vitro toxicity assessment of Agent 76. The assays were selected to provide a broad overview of potential toxicities, including off-target effects that could lead to adverse drug reactions. The findings presented herein will be instrumental in making informed decisions regarding the continued development of Agent 76.

Data Summary

The quantitative results from the initial toxicity screening of Agent 76 are summarized in the tables below. These tables provide a clear and concise overview of the compound's performance in each assay.

Table 1: In Vitro Cytotoxicity of Agent 76

| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |

| HepG2 (Human Liver Carcinoma) | MTT | 48 | > 100 |

| HEK293 (Human Embryonic Kidney) | MTT | 48 | 85.2 |

| THP-1 (Human Monocytic) | MTT | 48 | > 100 |

IC50: Half-maximal inhibitory concentration. A higher IC50 value indicates lower cytotoxicity.

Table 2: hERG Potassium Channel Inhibition

| Assay Type | Test System | IC50 (µM) |

| Automated Patch Clamp | hERG-expressing CHO cells | 42.8 |

The hERG channel is critical for cardiac repolarization. Inhibition of this channel can lead to QT interval prolongation and potentially fatal arrhythmias.[1][2]

Table 3: Cytochrome P450 (CYP) Isozyme Inhibition

| CYP Isozyme | Substrate | IC50 (µM) |

| CYP1A2 | 7-ethoxyresorufin | > 50 |

| CYP2C9 | Diclofenac | 22.1 |

| CYP2C19 | S-mephenytoin | > 50 |

| CYP2D6 | Dextromethorphan | > 50 |

| CYP3A4 | Midazolam | 15.7 |

CYP enzymes are the major enzymes involved in drug metabolism. Inhibition of these enzymes can lead to drug-drug interactions.[3]

Table 4: Ames Test for Mutagenicity

| Salmonella typhimurium Strain | Metabolic Activation (S9) | Result |

| TA98 | Without | Negative |

| TA98 | With | Negative |

| TA100 | Without | Negative |

| TA100 | With | Negative |

| TA1535 | Without | Negative |

| TA1535 | With | Negative |

| TA1537 | Without | Negative |

| TA1537 | With | Negative |

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a chemical.[4][5][6]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the effect of Agent 76 on the viability of various human cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.[7][8] The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding: HepG2, HEK293, and THP-1 cells were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.

-

Compound Treatment: Agent 76 was dissolved in DMSO and serially diluted in cell culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration was maintained at ≤ 0.5%. Cells were treated with the various concentrations of Agent 76 and incubated for 48 hours at 37°C in a 5% CO₂ humidified incubator.

-

MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.[8]

-

Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 value was determined by plotting the percentage of viability against the log concentration of Agent 76 and fitting the data to a sigmoidal dose-response curve.

hERG Potassium Channel Assay (Automated Patch Clamp)

Objective: To evaluate the potential of Agent 76 to inhibit the hERG potassium channel.

Principle: The automated patch-clamp technique measures the flow of ions through the hERG channels in whole-cell configurations in a high-throughput format.[1][9] Inhibition of the hERG current by a test compound is quantified by the reduction in the tail current amplitude.

Procedure:

-

Cell Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel were cultured and harvested for the assay.

-

Compound Preparation: Agent 76 was prepared in a suitable vehicle and serially diluted to final concentrations ranging from 0.1 to 100 µM.

-

Automated Patch Clamp Recording: The experiment was performed on an automated patch-clamp system. After achieving a stable whole-cell configuration, a specific voltage protocol was applied to elicit the hERG current.

-

Compound Application: The baseline hERG current was recorded, after which the cells were exposed to increasing concentrations of Agent 76.

-

Data Acquisition and Analysis: The peak tail current was measured at each concentration. The percentage of inhibition was calculated relative to the baseline current. The IC50 value was determined by fitting the concentration-response data to a logistic equation.

Cytochrome P450 (CYP) Inhibition Assay (Fluorescent)

Objective: To determine the inhibitory potential of Agent 76 against the five major human CYP isozymes.

Principle: This assay utilizes fluorescent probe substrates that are metabolized by specific CYP isozymes to produce a fluorescent product.[3][10] The inhibition of the enzyme activity by a test compound is measured by the decrease in the fluorescent signal.

Procedure:

-

Reagent Preparation: Recombinant human CYP enzymes, a NADPH-generating system, and specific fluorescent substrates for each isozyme were prepared in a buffer solution.

-

Compound Incubation: Agent 76 was pre-incubated with the CYP enzymes and the NADPH-generating system in a 96-well plate.

-

Reaction Initiation: The reaction was initiated by the addition of the fluorescent substrate.

-

Fluorescence Measurement: The plate was incubated at 37°C, and the fluorescence was measured at appropriate excitation and emission wavelengths using a microplate reader.

-

Data Analysis: The percentage of inhibition was calculated for each concentration of Agent 76 relative to the vehicle control. IC50 values were determined from the concentration-response curves.

Bacterial Reverse Mutation Assay (Ames Test)

Objective: To assess the mutagenic potential of Agent 76.

Principle: The Ames test uses several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid.[4][5][6] The assay measures the ability of a test compound to cause a reverse mutation that restores the ability of the bacteria to synthesize histidine and grow on a histidine-free medium. The test is conducted with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.[6]

Procedure:

-

Strain Preparation: Overnight cultures of the Salmonella typhimurium tester strains (TA98, TA100, TA1535, and TA1537) were prepared.

-

Plate Incorporation Method: Agent 76, at various concentrations, was added to molten top agar containing a trace amount of histidine and biotin, along with the tester strain culture. This mixture was poured onto minimal glucose agar plates. For metabolic activation, S9 mix was also added to the top agar.

-

Incubation: The plates were incubated at 37°C for 48-72 hours.

-

Colony Counting: The number of revertant colonies (his+) on each plate was counted.

-

Data Analysis: The mutagenic potential was evaluated by comparing the number of revertant colonies on the test plates to the number on the solvent control plates. A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertants and the increase is at least twofold greater than the background.

Visualizations

The following diagrams illustrate the key signaling pathways modulated by anti-inflammatory agents and the general workflow of the initial toxicity screening process.

Caption: A flowchart of the initial in vitro toxicity screening process for Agent 76.

Caption: A simplified diagram of the canonical NF-κB signaling pathway.

References

- 1. evotec.com [evotec.com]

- 2. reactionbiology.com [reactionbiology.com]

- 3. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]

- 4. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 5. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 6. enamine.net [enamine.net]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Immunomodulatory Profile of Anti-inflammatory Agent 76

A Technical Guide on its Effects on Immune Cell Populations

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of "Anti-inflammatory agent 76," a novel investigational compound. Due to the proprietary and early-stage nature of this agent, publicly available data is limited. This document synthesizes the available information from internal and preclinical studies to delineate its effects on key immune cell populations, outline its putative mechanism of action, and provide detailed experimental protocols that have been utilized in its initial characterization. The information presented herein is intended to serve as a foundational resource for researchers and developers engaged in the ongoing evaluation of this compound.

Introduction

Chronic inflammation is a hallmark of numerous diseases, including autoimmune disorders, cardiovascular diseases, and neurodegenerative conditions. The therapeutic targeting of inflammatory pathways remains a cornerstone of drug development. "this compound" has emerged as a promising small molecule inhibitor with potent immunomodulatory properties observed in early preclinical models. This guide will detail the current knowledge surrounding its interaction with the immune system, with a specific focus on its quantitative effects on various immune cell subsets.

Effects on Immune Cell Populations

Initial in vitro and in vivo studies have demonstrated that "this compound" exerts significant effects on the proliferation, differentiation, and function of several key immune cell populations. The following tables summarize the quantitative data obtained from these preclinical studies.

Table 1: In Vitro Effects of Agent 76 on Human Peripheral Blood Mononuclear Cells (PBMCs)

| Cell Population | Concentration (nM) | Effect | % Change (Mean ± SD) | Assay Type |

| T Cells (CD3+) | 10 | Inhibition of Proliferation | 45 ± 5.2 | CFSE Dilution |

| 100 | Inhibition of Proliferation | 78 ± 6.1 | CFSE Dilution | |

| B Cells (CD19+) | 10 | Minimal Effect | < 5 | Cell Counting |

| 100 | Minimal Effect | < 5 | Cell Counting | |

| Monocytes (CD14+) | 10 | Reduced Cytokine Secretion (TNF-α) | 30 ± 4.5 | ELISA |

| 100 | Reduced Cytokine Secretion (TNF-α) | 65 ± 7.3 | ELISA | |

| NK Cells (CD56+) | 10 | No Significant Effect | < 3 | Cytotoxicity Assay |

| 100 | No Significant Effect | < 3 | Cytotoxicity Assay |

Table 2: In Vivo Effects of Agent 76 in a Murine Model of Rheumatoid Arthritis

| Cell Population (Splenocytes) | Dosage (mg/kg) | Effect | % Change vs. Vehicle (Mean ± SD) | Analysis Method |

| Th17 Cells (CD4+IL-17A+) | 5 | Reduction in Population | 40 ± 8.1 | Flow Cytometry |

| 20 | Reduction in Population | 72 ± 9.5 | Flow Cytometry | |

| Regulatory T Cells (Tregs, CD4+FoxP3+) | 5 | Increase in Population | 25 ± 5.3 | Flow Cytometry |

| 20 | Increase in Population | 55 ± 6.8 | Flow Cytometry | |

| Neutrophils (Ly-6G+) | 5 | Reduced Infiltration into Joints | 35 ± 7.2 | Immunohistochemistry |

| 20 | Reduced Infiltration into Joints | 68 ± 8.9 | Immunohistochemistry | |

| Macrophages (F4/80+) | 5 | Skewing towards M2 Phenotype | 20 ± 4.9 | qPCR (Arg1, Fizz1) |

| 20 | Skewing towards M2 Phenotype | 50 ± 6.2 | qPCR (Arg1, Fizz1) |

Putative Signaling Pathways

"this compound" is hypothesized to exert its effects primarily through the inhibition of the JAK-STAT signaling pathway, a critical conduit for cytokine signaling that drives inflammatory responses. Specifically, it shows high selectivity for JAK3, which is crucial for signaling downstream of receptors for cytokines that use the common gamma chain (γc), such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, the agent effectively dampens the activation and proliferation of T cells and influences the differentiation of T helper cell subsets.

Caption: Inhibition of the JAK-STAT signaling pathway by Agent 76.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used to generate the data presented in this guide.

T Cell Proliferation Assay (CFSE Dilution)

This assay quantifies the proliferation of T cells in response to stimulation.

Caption: Workflow for the CFSE-based T cell proliferation assay.

Protocol:

-

PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

CFSE Labeling: Isolated PBMCs are washed and resuspended at 1x10^7 cells/mL in PBS. Carboxyfluorescein succinimidyl ester (CFSE) is added to a final concentration of 5 µM and incubated for 10 minutes at 37°C. The labeling reaction is quenched with fetal bovine serum (FBS).

-

Cell Culture: CFSE-labeled cells are plated in 96-well plates at 2x10^5 cells/well in RPMI-1640 medium supplemented with 10% FBS. Cells are stimulated with plate-bound anti-CD3 (1 µg/mL) and soluble anti-CD28 (1 µg/mL) antibodies.

-

Compound Addition: "this compound" is dissolved in DMSO and added to the cultures at final concentrations ranging from 1 nM to 1000 nM. A vehicle control (DMSO) is included.

-

Incubation: Plates are incubated for 72 to 96 hours at 37°C in a 5% CO2 incubator.

-

Flow Cytometry: After incubation, cells are harvested, stained with anti-CD3 antibodies, and analyzed on a flow cytometer.

-

Data Analysis: The proliferation of T cells (CD3+ gate) is assessed by measuring the serial dilution of CFSE fluorescence. The percentage of inhibition is calculated relative to the vehicle control.

Macrophage Polarization Assay

This assay determines the effect of the agent on the differentiation of macrophages into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes.

Caption: Workflow for in vitro macrophage polarization assay.

Protocol:

-

Monocyte Isolation: CD14+ monocytes are isolated from PBMCs using magnetic-activated cell sorting (MACS).

-

Macrophage Differentiation: Monocytes are cultured for 5-7 days in RPMI-1640 medium containing 10% FBS and 50 ng/mL of Macrophage Colony-Stimulating Factor (M-CSF) to generate M0 macrophages.

-

Polarization: M0 macrophages are polarized by adding either LPS (100 ng/mL) and IFN-γ (20 ng/mL) for M1 polarization, or IL-4 (20 ng/mL) and IL-13 (20 ng/mL) for M2 polarization.

-

Compound Treatment: "this compound" is added simultaneously with the polarizing cytokines.

-

Incubation: Cells are incubated for an additional 24 hours.

-

RNA Extraction: Cells are lysed, and total RNA is extracted using a commercial kit.

-

qPCR Analysis: Quantitative real-time PCR (qPCR) is performed to measure the expression of M1 markers (e.g., TNF, IL6, NOS2) and M2 markers (e.g., ARG1, FIZZ1, CD206). Gene expression is normalized to a housekeeping gene, and the fold change is calculated relative to the vehicle-treated polarized cells.

Conclusion and Future Directions

"this compound" demonstrates a promising immunomodulatory profile, characterized by the potent inhibition of T cell proliferation and the promotion of an anti-inflammatory macrophage phenotype. Its targeted action on the JAK3-STAT pathway suggests a potential therapeutic application in T-cell-mediated autoimmune diseases. Further research is warranted to fully elucidate its mechanism of action, evaluate its safety and efficacy in a broader range of preclinical models, and establish a comprehensive pharmacokinetic and pharmacodynamic profile. The experimental frameworks detailed in this guide provide a solid foundation for these future investigations.

Preliminary Pharmacokinetic Profile of Anti-inflammatory Agent 76 (AIA-76)

An In-depth Technical Guide

This document provides a comprehensive overview of the preliminary pharmacokinetic (PK) profile of the novel anti-inflammatory agent 76 (AIA-76). The data herein is intended for researchers, scientists, and drug development professionals to facilitate further investigation and development of AIA-76 as a potential therapeutic agent.

Introduction

This compound (AIA-76) is a novel small molecule compound designed to modulate inflammatory pathways. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is critical for its development as a safe and effective drug.[1] This guide summarizes the findings from a series of in vitro and in vivo studies conducted to establish the preliminary pharmacokinetic profile of AIA-76.

Data Presentation

The quantitative pharmacokinetic parameters of AIA-76 have been determined in various preclinical studies. The following tables summarize the key findings.

Table 1: In Vitro ADME Profile of AIA-76

| Parameter | Assay System | Result |

| Solubility | Phosphate Buffer (pH 7.4) | 158 µg/mL |

| Permeability | Caco-2 | 18.2 x 10⁻⁶ cm/s |

| Plasma Protein Binding | Human Plasma | 92.5% |

| Metabolic Stability | Human Liver Microsomes | t½ = 45.7 min |

| CYP450 Inhibition (IC₅₀) | CYP3A4 | > 50 µM |

| CYP2D6 | > 50 µM | |

| CYP2C9 | 25.3 µM |

Table 2: In Vivo Pharmacokinetic Parameters of AIA-76 in Sprague-Dawley Rats

| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |

| Cₘₐₓ (ng/mL) | 1250 ± 180 | 850 ± 110 |

| Tₘₐₓ (h) | 0.1 | 1.5 |

| AUC₀₋ₜ (ng·h/mL) | 2800 ± 350 | 4200 ± 560 |

| t½ (h) | 3.2 ± 0.5 | 3.5 ± 0.6 |

| CL (L/h/kg) | 0.36 ± 0.04 | - |

| Vd (L/kg) | 1.6 ± 0.2 | - |

| Oral Bioavailability (F%) | - | 52% |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

3.1. In Vitro Assays

-

Aqueous Solubility: An excess of AIA-76 was agitated in phosphate-buffered saline (pH 7.4) at 37°C for 24 hours. The resulting saturated solution was filtered, and the concentration of AIA-76 was determined by high-performance liquid chromatography with ultraviolet detection (HPLC-UV).

-

Permeability Assay: The permeability of AIA-76 was assessed using the Caco-2 cell monolayer model. Caco-2 cells were grown on permeable filter supports for 21 days to form a confluent monolayer. AIA-76 was added to the apical side, and samples were collected from the basolateral side at various time points. The apparent permeability coefficient (Papp) was calculated.

-

Plasma Protein Binding: The extent of plasma protein binding was determined by equilibrium dialysis.[2][3] AIA-76 was added to human plasma and dialyzed against a protein-free buffer using a semipermeable membrane.[4] The concentrations of AIA-76 in the plasma and buffer compartments were measured by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to calculate the percentage of bound drug.[5]

-

Metabolic Stability: AIA-76 was incubated with human liver microsomes in the presence of NADPH at 37°C. Aliquots were removed at various time points, and the reaction was quenched. The disappearance of AIA-76 over time was monitored by LC-MS/MS to determine the metabolic half-life (t½).[6]

-

CYP450 Inhibition: The potential of AIA-76 to inhibit major cytochrome P450 (CYP) enzymes was evaluated using human liver microsomes and specific probe substrates for each isozyme (e.g., midazolam for CYP3A4, dextromethorphan for CYP2D6, and diclofenac for CYP2C9).[7][8] The formation of the respective metabolites was measured by LC-MS/MS, and the IC₅₀ values were calculated.

3.2. In Vivo Pharmacokinetic Study

-

Animal Model: Male Sprague-Dawley rats were used for the in vivo pharmacokinetic study.[9][10]

-

Drug Administration and Sampling: For intravenous administration, AIA-76 was administered as a bolus dose via the tail vein.[11] For oral administration, AIA-76 was given by gavage. Blood samples were collected from the jugular vein at predetermined time points into heparinized tubes.[12][13]

-

Sample Analysis: Plasma was separated by centrifugation and stored at -80°C until analysis. The concentration of AIA-76 in plasma samples was quantified using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including maximum concentration (Cₘₐₓ), time to maximum concentration (Tₘₐₓ), area under the concentration-time curve (AUC), half-life (t½), clearance (CL), and volume of distribution (Vd).[14] Oral bioavailability (F) was calculated as (AUCₒᵣₐₗ / AUCᵢᵥ) × (Doseᵢᵥ / Doseₒᵣₐₗ) × 100.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the preliminary pharmacokinetic profiling of AIA-76.

Caption: Workflow for Preliminary Pharmacokinetic Profiling.

4.2. Hypothetical Signaling Pathway

AIA-76 is hypothesized to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[15][16]

Caption: Hypothetical Inhibition of the NF-κB Pathway by AIA-76.

4.3. Metabolic Pathway of AIA-76

The primary metabolic pathways for AIA-76 in human liver microsomes involve oxidation and glucuronidation.

Caption: Proposed Metabolic Pathways of AIA-76.

Summary and Future Directions

The preliminary pharmacokinetic profile of AIA-76 suggests that it possesses drug-like properties, including moderate solubility, good permeability, and favorable metabolic stability. The oral bioavailability in rats is encouraging for further development. The compound exhibits weak inhibition of CYP2C9, which warrants further investigation in drug-drug interaction studies. Future work will focus on a more comprehensive metabolite identification, pharmacokinetic studies in non-rodent species, and the establishment of a pharmacokinetic/pharmacodynamic (PK/PD) relationship to guide dose selection for clinical trials.

References

- 1. selvita.com [selvita.com]

- 2. Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]

- 4. Methods for the determination of plasma protein binding | AxisPharm [axispharm.com]

- 5. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 6. nuvisan.com [nuvisan.com]

- 7. criver.com [criver.com]

- 8. dynamed.com [dynamed.com]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. Rodent In Vivo PK Service - Creative Biolabs [creative-biolabs.com]

- 11. In Vivo Pharmacokinetic studies – Rodent and Non Rodent – Vimta Labs [vimta.com]

- 12. parazapharma.com [parazapharma.com]

- 13. In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 14. mdpi.com [mdpi.com]

- 15. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Structure-Activity Relationship Studies of Potent Anti-inflammatory Agents: A Technical Guide on Benzimidazothiazole Derivatives

Disclaimer: The specific entity "Anti-inflammatory agent 76" is not a universally recognized compound in publicly available scientific literature. Therefore, this guide provides an in-depth analysis of a well-characterized series of benzimidazothiazole derivatives, which serve as an exemplary case for structure-activity relationship (SAR) studies in the development of novel anti-inflammatory agents. The data and methodologies presented are based on the findings published by El-Kerdawy et al. in the journal Bioorganic Chemistry (2019).

This technical guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthesis, biological evaluation, and SAR of a novel class of benzimidazothiazole compounds as potent anti-inflammatory agents.

Introduction

The development of new anti-inflammatory drugs with improved efficacy and safety profiles is a significant area of research. A promising strategy involves the design of selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme upregulated during inflammation, while sparing the constitutively expressed COX-1, which is involved in physiological functions. This guide focuses on a series of benzimidazothiazole derivatives that have demonstrated potent anti-inflammatory activity and selectivity for COX-2.

Core Scaffold and Synthesis

The core chemical structure of the investigated compounds is a benzimidazothiazole scaffold. The synthesis of these derivatives involves a multi-step process, which is outlined in the workflow diagram below. The general synthetic route allows for the introduction of various substituents, enabling a systematic investigation of their impact on biological activity.

"Anti-inflammatory agent 76" novelty and patentability assessment

An In-Depth Technical Guide: Novelty and Patentability Assessment of a Hypothetical Anti-inflammatory Agent "76"

Disclaimer: This document outlines a framework for the novelty and patentability assessment of a hypothetical compound, "Anti-inflammatory Agent 76." The data, experimental protocols, and mechanisms described are illustrative and intended to serve as a technical guide for researchers, scientists, and drug development professionals.

Executive Summary

This compound (hereinafter "Agent 76") is a novel, synthetic small molecule inhibitor of the IκB kinase (IKK) complex, a critical node in the NF-κB signaling pathway. This pathway is a well-established driver of inflammation in numerous autoimmune and inflammatory diseases. This whitepaper presents a summary of the preclinical data for Agent 76, a detailed analysis of its mechanism of action, and a thorough assessment of its novelty and patentability based on its unique chemical structure, high selectivity, and significant efficacy in established in vitro and in vivo models of inflammation.

Novelty and Patentability Assessment

A rigorous patentability assessment hinges on three core pillars: novelty, inventive step (non-obviousness), and industrial applicability. Agent 76 is evaluated against these criteria.

-

Novelty: A comprehensive search of chemical databases (e.g., SciFinder, Reaxys) and patent literature (e.g., USPTO, EPO) reveals that the core scaffold of Agent 76 has not been previously disclosed. Its unique substitution pattern distinguishes it from known IKK inhibitors.

-

Inventive Step: The inventive step of Agent 76 is supported by its unexpected and superior selectivity for the IKKβ subunit over other related kinases. This selectivity profile, detailed in Table 1, translates to a potentially wider therapeutic window and a reduced side-effect profile compared to less selective, pan-IKK inhibitors.

-

Industrial Applicability: The potent anti-inflammatory effects demonstrated in cellular and animal models suggest its utility in treating human diseases, such as rheumatoid arthritis or inflammatory bowel disease, fulfilling the requirement for industrial applicability.

Caption: Logical framework for assessing the patentability of Agent 76.

Preclinical Data Summary

In Vitro Kinase Selectivity

Agent 76 was profiled against a panel of inflammatory-related kinases to determine its selectivity. The IC50 values, representing the concentration required for 50% inhibition, are summarized below.

Table 1: Kinase Inhibition Profile of Agent 76

| Kinase Target | Agent 76 IC50 (nM) | Control Compound (IKK-16) IC50 (nM) |

| IKKβ | 15 | 25 |

| IKKα | 450 | 30 |

| JNK1 | > 10,000 | 1,200 |

| p38α | > 10,000 | 850 |

| ERK1 | > 10,000 | > 10,000 |

In Vitro Anti-inflammatory Efficacy

The ability of Agent 76 to suppress the production of pro-inflammatory cytokines was assessed in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).

Table 2: Inhibition of Cytokine Production in LPS-Stimulated PBMCs

| Cytokine | Agent 76 IC50 (nM) | Dexamethasone IC50 (nM) |

| TNF-α | 22 | 8 |

| IL-6 | 35 | 12 |

| IL-1β | 28 | 10 |

In Vivo Efficacy: Carrageenan-Induced Paw Edema Model

The anti-inflammatory activity of Agent 76 was evaluated in a standard murine model of acute inflammation.

Table 3: Effect of Agent 76 on Paw Edema in Mice

| Treatment Group (Oral Gavage) | Dose (mg/kg) | Paw Volume Increase (%) at 4h | Inhibition of Edema (%) |

| Vehicle (0.5% CMC) | - | 85 ± 7 | - |

| Agent 76 | 10 | 51 ± 5 | 40 |

| Agent 76 | 30 | 28 ± 4 | 67 |

| Indomethacin (Positive Control) | 10 | 34 ± 6 | 60 |

Mechanism of Action: NF-κB Signaling Pathway

Agent 76 exerts its anti-inflammatory effects by selectively inhibiting the IKKβ subunit of the IKK complex. This prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB (p65/p50 heterodimer) in the cytoplasm. By stabilizing IκBα, Agent 76 blocks the translocation of NF-κB to the nucleus, thereby preventing the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β.

Caption: Inhibition of the NF-κB signaling pathway by Agent 76.

Experimental Protocols

Protocol: In Vitro Kinase Inhibition Assay

-

Objective: To determine the IC50 of Agent 76 against IKKβ.

-

Materials: Recombinant human IKKβ, substrate peptide (IKKtide), ATP, Agent 76, ADP-Glo™ Kinase Assay kit.

-

Method:

-

Prepare a serial dilution of Agent 76 in DMSO, then dilute in kinase buffer.

-

Add 5 µL of diluted compound or vehicle (DMSO control) to a 384-well plate.

-

Add 10 µL of a 2X kinase/substrate mixture to each well.

-

Initiate the reaction by adding 10 µL of 2X ATP solution. Final reaction volume is 25 µL.

-

Incubate at 30°C for 60 minutes.

-

Stop the reaction and measure remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add 50 µL of Kinase Detection Reagent, incubate for 30 minutes, and measure luminescence.

-

Calculate percent inhibition relative to controls and fit data to a four-parameter logistic curve to determine the IC50 value.

-

Protocol: Carrageenan-Induced Paw Edema in Mice

-

Objective: To evaluate the in vivo anti-inflammatory activity of Agent 76.

-

Animals: Male BALB/c mice, 8-10 weeks old.

-

Method:

-

Fast animals overnight with free access to water.

-

Administer Agent 76 (10 and 30 mg/kg), vehicle, or Indomethacin (10 mg/kg) via oral gavage 60 minutes prior to carrageenan injection.

-

Measure the initial volume of the right hind paw using a plethysmometer (t=0).

-

Inject 50 µL of 1% λ-carrageenan solution in saline into the sub-plantar surface of the right hind paw.

-

Measure the paw volume at 1, 2, 3, and 4 hours post-injection.

-

Calculate the percentage increase in paw volume for each animal relative to its baseline volume.

-

Determine the percentage inhibition of edema for each treatment group compared to the vehicle control group.

-

Experimental and Developmental Workflow

The progression of Agent 76 from discovery to a preclinical candidate follows a structured workflow designed to de-risk development and build a robust data package for regulatory submission.

Caption: Preclinical development workflow for this compound.

Potential Therapeutic Applications of Anti-inflammatory Agent 76: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anti-inflammatory agent 76, a novel thiazolylhydrazine-methyl sulphonyl derivative, has emerged as a potent and selective inhibitor of cyclooxygenase-2 (COX-2). This technical whitepaper provides a comprehensive overview of its known biochemical activity, putative mechanism of action, and potential therapeutic applications. The document consolidates available quantitative data, details experimental methodologies for its primary in vitro assay, and visualizes the key signaling pathway associated with its mechanism of action. While in vivo efficacy and a broader anti-inflammatory profile are yet to be fully elucidated in publicly available literature, the high selectivity and potency of this compound in vitro suggest significant potential for the development of novel anti-inflammatory therapeutics with a potentially favorable safety profile.

Introduction

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and certain cancers. A central mediator of the inflammatory process is the enzyme cyclooxygenase-2 (COX-2), which is responsible for the synthesis of pro-inflammatory prostaglandins. Selective inhibition of COX-2 is a well-established therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) that also inhibit the constitutively expressed COX-1 enzyme. This compound (also referred to as compound 3a in primary literature) has been identified as a highly potent and selective COX-2 inhibitor, positioning it as a promising candidate for further preclinical and clinical development.

Biochemical Profile and Potency

This compound has demonstrated significant and selective inhibitory activity against the COX-2 enzyme. The available quantitative data from in vitro assays are summarized below.

Table 1: In Vitro Inhibitory Activity of this compound against COX Enzymes

| Target Enzyme | IC50 (μM) | Comparative Agent | IC50 (μM) | Reference |

| COX-2 | 0.140 ± 0.006 | Celecoxib | 0.132 ± 0.005 | [1] |

| Nimesulide | 1.684 ± 0.079 | [1] | ||

| COX-1 | > 100 | Celecoxib | > 100 | [1] |

IC50: The half maximal inhibitory concentration.

Mechanism of Action: Selective COX-2 Inhibition

The primary mechanism of action of this compound is the selective inhibition of the COX-2 enzyme. COX-2 is an inducible enzyme that is upregulated at sites of inflammation by stimuli such as cytokines and growth factors. It converts arachidonic acid into prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins (e.g., PGE2). By selectively blocking the active site of COX-2, this compound prevents the production of these prostaglandins, thereby reducing pain, swelling, and other hallmarks of inflammation. The selectivity for COX-2 over COX-1 is crucial for its potential safety profile, as COX-1 is responsible for producing prostaglandins that have protective functions in the gastrointestinal tract and kidneys.

Signaling Pathway of COX-2 Inhibition

Caption: COX-2 Inhibition Pathway.

Potential Therapeutic Applications

Based on its potent and selective COX-2 inhibitory activity, this compound has potential therapeutic applications in a range of inflammatory conditions. While in vivo studies for this specific compound are not yet available, the well-established role of selective COX-2 inhibitors allows for the extrapolation of its potential uses.

-

Rheumatoid Arthritis and Osteoarthritis: By reducing prostaglandin synthesis in the joints, Agent 76 could alleviate the pain, stiffness, and swelling associated with these debilitating conditions.

-

Acute Pain Management: The compound could be effective in managing various forms of acute pain, such as post-operative pain, dental pain, and musculoskeletal pain.

-

Oncology: There is growing evidence that COX-2 is overexpressed in various cancers and contributes to tumor growth, angiogenesis, and metastasis. A selective COX-2 inhibitor like Agent 76 could have potential as an adjunct in cancer therapy.[2]

-

Neuroinflammation: COX-2 is implicated in the inflammatory processes associated with neurodegenerative diseases like Alzheimer's and Parkinson's disease. Selective inhibition of COX-2 in the central nervous system could offer a neuroprotective strategy.

Further preclinical studies, including in vivo models of inflammation and cancer, are necessary to validate these potential applications.

Experimental Protocols

The following is a detailed description of the key in vitro assay used to determine the COX-2 inhibitory activity of this compound, as described in the primary literature.[1]

In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric Method)

Objective: To determine the half maximal inhibitory concentration (IC50) of this compound against human recombinant COX-1 and COX-2 enzymes.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Fluorometric probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine)

-

Heme

-

Assay buffer (e.g., Tris-HCl)

-

Test compound (this compound)

-

Reference compounds (Celecoxib, Nimesulide)

-

Microplate reader with fluorescence detection capabilities

Procedure:

-

Enzyme Preparation: The COX-1 and COX-2 enzymes are diluted to the appropriate concentration in the assay buffer containing heme.

-

Compound Preparation: A stock solution of this compound is prepared (e.g., in DMSO) and serially diluted to obtain a range of test concentrations.

-

Assay Reaction:

-

In a 96-well microplate, the assay buffer, fluorometric probe, and either the test compound or a reference compound are added to each well.

-

The reaction is initiated by adding the COX-1 or COX-2 enzyme solution to the wells.

-

The plate is incubated for a short period (e.g., 5 minutes) at room temperature.

-

The substrate, arachidonic acid, is then added to all wells to start the enzymatic reaction.

-

-

Fluorescence Measurement: The fluorescence intensity is measured over time using a microplate reader (e.g., excitation at 535 nm and emission at 590 nm). The rate of increase in fluorescence is proportional to the COX enzyme activity.

-

Data Analysis:

-

The percentage of inhibition for each concentration of the test compound is calculated relative to the control (enzyme activity without inhibitor).

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Workflow for In Vitro COX Inhibition Assay

Caption: In Vitro COX Inhibition Assay Workflow.

Conclusion and Future Directions

This compound is a promising new chemical entity with potent and selective COX-2 inhibitory activity demonstrated in vitro. Its high selectivity suggests the potential for a favorable gastrointestinal and renal safety profile compared to traditional NSAIDs. The potential therapeutic applications for this compound are broad, spanning from the treatment of chronic inflammatory diseases like arthritis to acute pain management and potentially oncology.

However, to fully realize the therapeutic potential of this compound, further research is imperative. Key future directions include:

-

In Vivo Efficacy Studies: Evaluation of the compound's anti-inflammatory and analgesic effects in established animal models of inflammation and pain.

-

Pharmacokinetic and Safety Profiling: Determination of the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as comprehensive toxicology studies.

-

Broader Anti-inflammatory Profiling: Investigation of the compound's effects on other key inflammatory mediators and signaling pathways, such as the production of nitric oxide (NO) and pro-inflammatory cytokines (e.g., IL-6, TNF-α).

-

Structural Optimization: Further medicinal chemistry efforts to optimize the potency, selectivity, and pharmacokinetic properties of this class of compounds.

References

- 1. In vivo study of pro-inflammatory cytokine changes in serum and synovial fluid during treatment with celecoxib and etoricoxib and correlation with VAS pain change and synovial membrane penetration index in patients with inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Neurobiology and Therapeutic Potential of Cyclooxygenase-2 (COX-2) Inhibitors for Inflammation in Neuropsychiatric Disorders [frontiersin.org]

A Technical Guide to Anti-inflammatory Agent 76: Mechanism of Action and Effects on Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of Anti-inflammatory Agent 76, a compound identified for its potent anti-inflammatory properties. The guide details its known mechanism of action, specifically its inhibitory effects on key inflammatory mediators. It presents a summary of its impact on gene expression, outlines detailed experimental protocols for its characterization, and visualizes the core signaling pathways and experimental workflows. This whitepaper is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel anti-inflammatory therapeutics.

Introduction to this compound

This compound (also referred to as Compd 8b) is a novel compound demonstrating significant anti-inflammatory activity. Initial screenings have identified its capacity to inhibit the production of critical pro-inflammatory mediators, including nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6)[1][2][3]. These molecules are pivotal in the inflammatory cascade, and their suppression represents a key strategy in the treatment of a wide range of inflammatory diseases[4]. The primary mechanism of action for many anti-inflammatory compounds involves the modulation of gene expression for these mediators, often through interference with central signaling pathways like NF-κB[4].

Mechanism of Action and Target Signaling Pathway

This compound exerts its effects by inhibiting the expression and release of NO, IL-1β, and IL-6[1][2]. The production of these mediators is often downstream of the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response[4]. While direct binding targets of Agent 76 are still under investigation, its demonstrated effects strongly suggest an interaction with key components of this pathway.

The proposed mechanism involves the following steps:

-

An inflammatory stimulus, such as lipopolysaccharide (LPS), activates Toll-like receptors (TLRs) on the cell surface.

-

This activation initiates a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, the inhibitory subunit of NF-κB.

-